3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the intermolecular cyclization of 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl- or 3-chloro-4-methoxybenzyl) thiosemicarbazides, which affords the corresponding 3,4,5-substituted 4H-1,2,4-triazoles . These intermediates can then undergo further reactions, such as S-alkylation and aminomethylation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-imine stands out due to its unique combination of functional groups
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-16-5-7-17(8-6-16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-18-9-10-22(31-2)20(27)11-18/h5-13,28H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGTTYTHFNECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.